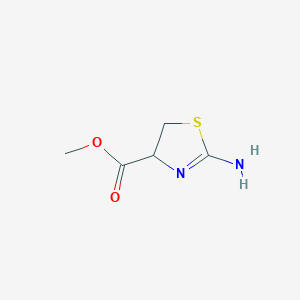

Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate

Description

Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate is a heterocyclic compound featuring a partially saturated thiazole ring substituted with an amino group and a methyl carboxylate moiety.

Properties

IUPAC Name |

methyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2S/c1-9-4(8)3-2-10-5(6)7-3/h3H,2H2,1H3,(H2,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNHIFLCBVMWTLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CSC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing an amino group and a carboxylate ester. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the thiazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve additional purification steps, such as recrystallization or chromatography, to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory responses .

Comparison with Similar Compounds

Structural Analogues and Similarity Analysis

Table 1: Structural Comparison of Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate and Related Compounds

Key Observations :

- Thiazole vs. Pyrimidine Cores: While pyrimidine derivatives (e.g., 2-amino-4,6-dichloropyrimidines) exhibit potent biological activity (e.g., NO inhibition with IC₅₀ values of 2–36 μM) , thiazole/thiazoline analogs like this compound may prioritize different interactions due to ring saturation and substituent positioning.

- Substituent Effects : The methyl carboxylate group in the target compound contrasts with halogenated or sulfur-containing substituents in analogs (e.g., Compound 40’s thioether group ), which could alter solubility and target binding.

Biological Activity

Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate (MATC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is characterized by its thiazole ring, which is known to contribute to various biological activities. The compound's molecular formula is , and it exhibits a range of pharmacological effects, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Research has demonstrated the antimicrobial efficacy of MATC derivatives against various pathogens, including Mycobacterium tuberculosis (M. tuberculosis). A notable study revealed that methyl 2-amino-5-benzylthiazole-4-carboxylate exhibited an MIC (Minimum Inhibitory Concentration) of 0.06 µg/ml against M. tuberculosis H37Rv, indicating potent activity compared to traditional anti-tubercular drugs like isoniazid (INH) and thiolactomycin (TLM) .

Comparative Antimicrobial Efficacy

| Compound | MIC (µg/ml) | Target Pathogen |

|---|---|---|

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | 0.06 | M. tuberculosis H37Rv |

| Isoniazid | 0.25 | M. tuberculosis |

| Thiolactomycin | 13 | M. tuberculosis |

This table illustrates the superior efficacy of MATC derivatives over established treatments, highlighting their potential as new therapeutic agents.

The mechanism underlying the antimicrobial activity of MATC involves the inhibition of essential bacterial enzymes. For example, compounds derived from thiazole structures have been shown to inhibit the β-ketoacyl synthase enzyme (mtFabH), which is crucial for mycolic acid biosynthesis in mycobacteria . This inhibition disrupts the integrity of the bacterial cell wall, leading to cell death.

Anticancer Activity

In addition to its antimicrobial properties, MATC has shown promise in anticancer applications. Certain derivatives have been identified as effective inhibitors of DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair in bacteria and cancer cells alike . These compounds exhibited IC50 values ranging from 0.0033 to 0.046 µg/ml against bacterial strains and demonstrated selectivity towards bacterial isoforms without affecting human topoisomerases .

Case Studies

- Study on Antimicrobial Efficacy : A study published in PLOS ONE focused on a series of thiazole derivatives, including MATC, assessing their activity against various strains of E. coli and Staphylococcus aureus. The results indicated that specific modifications to the thiazole ring enhanced antimicrobial potency significantly .

- Anticancer Screening : Another investigation analyzed the effects of MATC derivatives on cancer cell lines, revealing that certain compounds induced apoptosis in cancer cells while sparing normal cells, thus suggesting a favorable therapeutic index .

Safety and Toxicity

While MATC shows promising biological activity, safety assessments are crucial. Preliminary studies indicate that certain derivatives exhibit low toxicity profiles when tested on human liver cell lines (HepG2), suggesting potential for safe therapeutic use . However, further toxicological evaluations are necessary to establish comprehensive safety data.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclization reactions using thiourea derivatives and α-bromo esters under basic conditions. For example, analogous ethyl ester derivatives are prepared by reacting ethyl 2-bromoacetate with thiourea in the presence of a base (e.g., NaOH) . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMSO), reaction time (12–18 hours), and temperature (reflux vs. room temperature) to improve yield and purity. Crystallization from water-ethanol mixtures is recommended for purification .

- Key Data :

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| Thiourea, NaOH | Ethanol | Reflux | 65–70% |

| Thiourea, K₂CO₃ | DMSO | 80°C | 72% (analog) |

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodology : Use to confirm the thiazole ring protons (δ 3.8–4.2 ppm for dihydro protons) and ester carbonyl (δ 170–175 ppm in ). Mass spectrometry (ESI-MS) provides molecular ion confirmation (e.g., m/z 173.1 [M+H]). High-resolution crystallography (via SHELX software) resolves stereochemistry and bond angles in single crystals .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology : Stability tests under varying pH (2–12), temperature (–20°C to 40°C), and light exposure show degradation via ester hydrolysis. Store at –20°C in inert atmosphere (argon) with desiccants. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?

- Methodology : Discrepancies arise from assay conditions (e.g., bacterial strain specificity, cell line heterogeneity). Validate activities using standardized protocols (CLSI for antimicrobials; NCI-60 panel for cancer). For example, thiazole derivatives show IC values of 2–10 μM against HeLa cells but require structural tweaks (e.g., substituent electronegativity) to enhance selectivity .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution or oxidation reactions?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for reactions like sulfoxide formation (using m-CPBA) or N-alkylation (with alkyl halides). Compare HOMO-LUMO gaps to experimental outcomes .

Q. What crystallographic challenges arise in resolving its polymorphic forms, and how are they mitigated?

- Methodology : Polymorphism is common due to flexible dihydrothiazole rings. Use SHELXL for refinement against high-resolution XRD data (λ = 0.71073 Å). Twinning and disorder are addressed via PLATON’s SQUEEZE function .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across studies (50–85%)?

- Root Cause : Differences in precursor purity (e.g., thiourea vs. substituted thioureas), solvent drying, or workup methods (e.g., column chromatography vs. recrystallization). For example, DMSO enhances cyclization but complicates isolation .

Pharmacological Applications

Q. What structural modifications enhance its pharmacokinetic profile as a drug candidate?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.